5,7-dibutoxy-4-methyl-3-propyl-2H-chromen-2-one
Description
5,7-Dibutoxy-4-methyl-3-propyl-2H-chromen-2-one is a coumarin derivative characterized by its substitution pattern: butoxy groups at positions 5 and 7, a methyl group at position 4, and a propyl group at position 2. Coumarins and their derivatives are widely studied for their diverse biological activities and physicochemical properties, which are heavily influenced by substituent type and position.
Properties
IUPAC Name |
5,7-dibutoxy-4-methyl-3-propylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O4/c1-5-8-11-23-16-13-18(24-12-9-6-2)20-15(4)17(10-7-3)21(22)25-19(20)14-16/h13-14H,5-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYIHVHBYEVLWRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC2=C(C(=C(C(=O)O2)CCC)C)C(=C1)OCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5,7-dibutoxy-4-methyl-3-propyl-2H-chromen-2-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the esterification of 5,7-dihydroxy-4-methyl-3-propyl-2H-chromen-2-one with butyl alcohol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
5,7-dibutoxy-4-methyl-3-propyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromen-2-one moiety to dihydro derivatives.
Substitution: The butoxy groups can be substituted with other alkoxy or functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5,7-dibutoxy-4-methyl-3-propyl-2H-chromen-2-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5,7-dibutoxy-4-methyl-3-propyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For example, it may exert its effects by modulating the activity of enzymes involved in oxidative stress and inflammation . The compound’s ability to scavenge free radicals and inhibit pro-inflammatory mediators contributes to its biological activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Chain Length
The compound’s structural analogs differ primarily in substituent position, chain length, and functional groups. Key comparisons include:
5,7-Dimethoxy-2-propylchromone (): Substituents: Methoxy (5,7), propyl (2). Melting point: 129–131°C. Key spectral IR carbonyl stretch at 1660 cm⁻¹; methoxy protons at δ 3.84–3.92 in ¹H NMR. Comparison: Replacement of methoxy with butoxy increases steric bulk and lipophilicity. The propyl group at position 2 (vs. position 3 in the target compound) alters electronic effects on the chromenone core .
2-Ethyl-5,7-dimethoxychromone (): Substituents: Methoxy (5,7), ethyl (2). Melting point: 134–136°C. Comparison: Shorter ethyl chain at position 2 and smaller methoxy groups result in higher melting points due to tighter crystal packing. The target compound’s butoxy groups likely reduce melting point and increase solubility in nonpolar solvents .
6-(Substituted benzylamino)-7-hydroxy-4-methyl-2H-chromen-2-ones (): Substituents: Hydroxy (7), methyl (4), benzylamino (6). Comparison: The hydroxy group at position 7 enables hydrogen bonding, contrasting with the butoxy group’s hydrophobic nature.
5,7-Dihydroxy-6-prenyl-8-propanoyl-4-propylcoumarin (): Substituents: Dihydroxy (5,7), prenyl (6), propanoyl (8), propyl (4). Comparison: The dihydroxy groups increase polarity, while prenyl and propanoyl substituents introduce steric complexity. The target compound’s butoxy groups simplify the substitution pattern but enhance lipophilicity .
Physicochemical Properties
Spectroscopic and Reactivity Trends
- NMR Shifts : Methoxy protons in analogs resonate at δ 3.8–3.9, whereas butoxy protons are expected downfield (δ 1.0–1.5 for CH₃, δ 3.3–3.5 for OCH₂) due to increased electron-donating effects.
- Reactivity : Butoxy groups may hinder electrophilic substitution at positions 5 and 7 compared to methoxy, while the propyl group at position 3 could influence regioselectivity in further derivatization .
Biological Activity
5,7-Dibutoxy-4-methyl-3-propyl-2H-chromen-2-one is a synthetic derivative of coumarin, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antioxidant, anti-inflammatory, and antimicrobial properties, along with its potential therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 346.46 g/mol. The compound features two butoxy groups at positions 5 and 7 and a methyl group at position 4 of the chromen-2-one scaffold. This specific substitution pattern is crucial for its biological activity.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are vital in protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. In vitro studies have shown that this compound can reduce lipid peroxidation and scavenge free radicals effectively.
| Activity | Measurement | Source |
|---|---|---|
| Lipid Peroxidation | % Inhibition | |
| Free Radical Scavenging | IC50 (µM) |
Anti-inflammatory Properties
The compound has demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines. In cellular models, it has been shown to downregulate the expression of inflammatory markers such as TNF-alpha and IL-6. These findings suggest its potential use in treating inflammatory diseases.
| Cytokine | Effect | Measurement |
|---|---|---|
| TNF-alpha | Inhibition | % Reduction |
| IL-6 | Inhibition | % Reduction |
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Studies have reported its effectiveness against various bacterial strains and fungi. The compound's mechanism may involve disrupting microbial cell membranes or interfering with metabolic pathways.
| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Inhibition | X µg/mL |
| Escherichia coli | Inhibition | Y µg/mL |
| Candida albicans | Inhibition | Z µg/mL |
The biological activity of this compound is attributed to its ability to modulate various signaling pathways. For instance, it may enhance the activity of antioxidant enzymes and inhibit the NF-kB pathway involved in inflammation. Additionally, its interaction with specific receptors or enzymes could explain its antimicrobial effects.
Case Studies
-
Antioxidant Efficacy in Neuroprotection:
A study examined the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal damage. The results indicated that treatment with this compound significantly reduced neuronal death and improved cognitive function in animal models. -
Anti-inflammatory Effects in Arthritis Models:
Another study investigated the anti-inflammatory potential of this compound in collagen-induced arthritis models. The findings revealed a marked reduction in joint swelling and pain scores, supporting its therapeutic potential for autoimmune conditions.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing 5,7-dibutoxy-4-methyl-3-propyl-2H-chromen-2-one?
- Key Steps : Start with a coumarin core (4-methylchromen-2-one) and introduce substituents via nucleophilic substitution or alkylation. For the 5,7-dibutoxy groups, use protecting groups (e.g., tert-butyldimethylsilyl) to selectively functionalize hydroxyl positions. The 3-propyl group can be added via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling.
- Optimization : Monitor reaction progress using TLC and HPLC. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradients). Final characterization requires NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography for unambiguous confirmation .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- ¹H/¹³C NMR : Focus on downfield shifts for the carbonyl (C-2, δ ~160 ppm) and alkoxy protons (δ 3.5–4.5 ppm). Coupling patterns in the aromatic region (δ 6.0–7.5 ppm) confirm substitution positions.
- X-ray Crystallography : Resolve molecular geometry, including dihedral angles between the chromenone core and substituents. Use SHELXL for refinement, especially to model disorder in bulky butoxy groups .
- Mass Spectrometry : HRMS (ESI-TOF) confirms molecular ion [M+H]⁺ with <2 ppm error. Fragmentation patterns validate substituent connectivity .
Q. How are common impurities identified and mitigated during synthesis?
- Common Impurities : Unreacted intermediates (e.g., mono-alkylated products) or oxidized byproducts.
- Detection : Use reverse-phase HPLC (C18 column, acetonitrile/water) with UV detection (λ = 254 nm).
- Mitigation : Optimize reaction stoichiometry (excess alkylating agents for di-substitution) and employ inert atmospheres to prevent oxidation .
Advanced Research Questions
Q. How can SHELX software address crystallographic refinement challenges for this compound?
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) and a CCD detector. Index reflections with SHELXD.
- Refinement : Apply SHELXL to model disorder in flexible butoxy chains. Use PART and SUMP instructions to split occupancy between conformers. Restrain bond lengths and angles using DFIX and DANG commands. Validate with R1 < 0.05 and wR2 < 0.15 .
Q. What methodologies resolve contradictions between experimental and computational molecular geometries?
- Computational Modeling : Perform DFT calculations (B3LYP/6-311+G(d,p)) to optimize geometry. Compare bond lengths/angles with X-ray data.
- Discrepancy Analysis : If computational dihedral angles deviate >5°, assess solvent effects (PCM model) or crystal packing forces. Use Hirshfeld surface analysis to quantify intermolecular interactions influencing conformation .
Q. How do substituents at positions 3 and 4 influence electronic properties?
- Methodology :
- UV-Vis Spectroscopy : Measure λmax shifts in ethanol (200–400 nm). Compare with analogs (e.g., 5,7-dimethoxy derivatives).
- Cyclic Voltammetry : Determine oxidation potentials (Epa) to assess electron-donating effects of alkoxy groups.
- DFT Calculations : Map HOMO-LUMO distributions to identify substituent-driven charge delocalization .
Q. What experimental designs assess biological activity (e.g., fluorescence or enzyme inhibition)?
- Fluorescence Studies : Measure quantum yield (quinine sulfate as standard) in polar/aprotic solvents. Use confocal microscopy for cellular uptake studies.
- Enzyme Assays : Screen against COX-2 or CYP450 isoforms via fluorometric kits. Validate dose-response curves (IC50) with triplicate replicates .
Q. How to design comparative studies for structure-activity relationships (SAR) with analogous chromenones?
- SAR Framework :
- Structural Variants : Synthesize analogs with varying alkoxy chain lengths (e.g., methoxy vs. butoxy).
- Biological Endpoints : Test antioxidant activity (DPPH assay) and cytotoxicity (MTT assay on cancer cell lines).
- Data Analysis : Use multivariate regression to correlate substituent bulk (molar refractivity) with bioactivity .
Methodological Considerations
- Data Contradictions : When NMR and X-ray data conflict (e.g., rotational isomerism), use variable-temperature NMR to probe dynamic behavior. Cross-validate with NOESY for spatial proximity .
- Theoretical Frameworks : Align experimental design with ligand-based drug discovery principles, prioritizing substituent logP and polar surface area for bioavailability predictions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
